molecular formula C10H10N4O2 B13713065 5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B13713065
M. Wt: 218.21 g/mol
InChI Key: KLHFOPKYCKLPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a chemical building block of interest in medicinal chemistry and drug discovery, particularly for the development of novel protein kinase inhibitors. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its versatile kinase inhibitory properties . The structure is further functionalized with an azetidine substituent, which can be utilized to modulate physicochemical properties and binding affinity, and a carboxylic acid group, which provides a handle for further synthetic modification via amide coupling or esterification to explore structure-activity relationships (SAR) . Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated potent activity against a wide range of kinases, including PI3Kδ, Trk, IRAK4, and JAK, making them promising candidates for targeted cancer therapy, inflammatory diseases, and autoimmune disorders . For instance, derivatives based on this core have been designed as highly selective PI3Kδ inhibitors for investigating respiratory diseases like asthma and COPD . The presence of the carboxylic acid at the 3-position is a key functional group for medicinal chemists to design target compounds that can interact with critical amino acid residues in the kinase binding pocket, such as forming hydrogen bonds with Lys-833 in PI3Kδ . This product is offered as a solid and is intended for research applications as a synthetic intermediate or as a starting point for the design and synthesis of new biologically active molecules. Researchers can employ this compound to develop novel probes for kinase research or to create potential therapeutic candidates. Specific data regarding the solubility, stability, and biological activity of this particular analog should be confirmed through further experimentation. For detailed specifications, including purity and handling instructions, please consult the available product documentation or contact our technical support team.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

5-(azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C10H10N4O2/c15-10(16)7-6-11-14-5-2-8(12-9(7)14)13-3-1-4-13/h2,5-6H,1,3-4H2,(H,15,16)

InChI Key

KLHFOPKYCKLPJE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC3=C(C=NN3C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Route to Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Core

A common approach to the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold involves:

  • Step 1: Synthesis of an enamine intermediate by reacting a suitable ketone (e.g., 3,4-dimethoxyacetophenone) with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions.
  • Step 2: Cyclization of the enamine intermediate with methyl 5-amino-1H-pyrazole-3-carboxylate to form the pyrazolo[1,5-a]pyrimidine ring system bearing a methyl ester at position 3.
  • Step 3: Hydrolysis of the methyl ester to the corresponding carboxylic acid (compound 4 in referenced schemes) under acidic or basic conditions.

This sequence yields the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core ready for further functionalization.

Representative Synthetic Scheme and Reaction Conditions

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 3,4-Dimethoxyacetophenone DMF-DMA, reflux Enamine intermediate High Formation of enamine under reflux
2 Enamine intermediate + methyl 5-amino-1H-pyrazole-3-carboxylate Acetic acid, reflux Methyl pyrazolo[1,5-a]pyrimidine-3-carboxylate Moderate Cyclization forming pyrazolo[1,5-a]pyrimidine ring
3 Methyl ester intermediate Hydrolysis (acidic or basic) Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Moderate Ester hydrolysis to acid
4 Carboxylic acid intermediate HBTU, DIPEA, azetidine, DCM, room temperature, 24 h 5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Good Amide coupling to introduce azetidine substituent

Abbreviations: DMF-DMA = dimethylformamide dimethyl acetal; HBTU = coupling reagent; DIPEA = diisopropylethylamine; DCM = dichloromethane.

Analytical Characterization and Purity

  • NMR Spectroscopy: The product typically shows characteristic aromatic proton signals of the pyrazolo[1,5-a]pyrimidine core and signals corresponding to the azetidine ring protons.
  • Mass Spectrometry: Molecular ion peak consistent with the molecular weight of 5-(azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
  • Purification: Multi-step purification including extraction, drying, and medium-pressure liquid chromatography (MPLC) is applied to isolate the pure compound.

Summary of Reported Yields and Conditions from Literature

Compound Stage Yield (%) Key Reagents/Conditions Reference
Enamine intermediate formation High Reflux with DMF-DMA
Cyclization to methyl ester intermediate 30-40 Reflux in acetic acid
Ester hydrolysis to carboxylic acid Moderate Acidic or basic hydrolysis
Amide coupling with azetidine 60-80 HBTU, DIPEA, DCM, room temperature, 24 h

Additional Notes on Synthetic Optimization

  • Solubility issues of pyrazolo[1,5-a]pyrimidine derivatives can be addressed by modifying substituents or optimizing reaction solvents.
  • The choice of coupling reagent and reaction conditions (temperature, solvent, base) is critical for maximizing yield and purity.
  • The azetidine substituent introduction is generally performed in the last step to avoid ring-opening or side reactions.

This detailed synthetic approach provides a robust method for preparing 5-(azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid with reproducible yields and purity suitable for further pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrazolo[1,5-a]pyrimidine core .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, as anticancer agents.

Case Study: Inhibition of Carbonic Anhydrase Isoforms

A study focused on a series of coumarin-based compounds designed to inhibit carbonic anhydrase (CA) isoforms IX and XII demonstrated that derivatives incorporating the pyrazolo[1,5-a]pyrimidine scaffold exhibited potent inhibitory activity. The compounds were evaluated for their anti-proliferative effects against various cancer cell lines. Notably, two derivatives showed low nanomolar inhibition against CA IX and XII, with significant anti-cancer activity in the NCI-60 human tumor cell line screening .

Compound CA IX Ki (nM) CA XII Ki (nM) MG-MID (μM)
9h2367.31
9r141710.68
9m--5.92

Anti-Viral Activity

The pyrazolo[1,5-a]pyrimidine series has also been explored for their antiviral properties, particularly against respiratory syncytial virus (RSV).

Case Study: RSV Fusion Protein Inhibitors

Research indicates that compounds with a piperidine ring at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold are effective inhibitors of the RSV fusion protein. A derivative demonstrated an EC50 value below 1 nM, comparable to existing treatments like presatovir. Further optimization led to a compound with an EC50 value of 0.15 nM, indicating enhanced potency against RSV .

Compound EC50 (nM)
Presatovir~1
Optimized0.15

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives.

Key Findings from SAR Studies

  • Modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence biological activity.
  • The presence of functional groups such as sulfonamides and carboxylic acids enhances binding affinity to target enzymes .

Mechanism of Action

The mechanism of action of 5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . It may also interact with cellular receptors and signaling pathways, leading to changes in cellular functions and processes . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or tissues being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives are diverse, with variations primarily in substituents at positions 5 and 5.

Table 1: Structural and Molecular Comparison

Compound Name Substituent (Position 5) Substituent (Position 7) Molecular Formula Molecular Weight CAS Number Purity Key References
5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Azetidin-1-yl H C₁₃H₁₂N₄O₂ 264.26 g/mol Not provided N/A -
5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Ethyl Trifluoromethyl C₁₀H₈F₃N₃O₂ 275.19 g/mol 876708-65-5 95%
5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 3-Methoxyphenyl Trifluoromethyl C₁₅H₁₁F₃N₃O₃ 338.26 g/mol 797809-13-3 95%
5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 4-Methylphenyl Trifluoromethyl C₁₅H₁₁F₃N₃O₂ 322.26 g/mol 332858-81-8 N/A
5-[4-(Propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 4-(Propan-2-yl)phenyl Trifluoromethyl C₁₇H₁₆F₃N₃O₂ 353.35 g/mol 827593-58-8 95%
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid Cl Cl C₇H₃Cl₂N₃O₂ 246.02 g/mol 739364-95-5 N/A

Key Observations:

Substituent Effects on Bioactivity Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Derivatives with trifluoromethyl or chlorine substituents (e.g., compounds in ) exhibit enhanced metabolic stability and lipophilicity, which may improve membrane permeability. For example, 5-ethyl-7-(trifluoromethyl) derivatives are explored as intermediates in herbicide development . Aromatic Substituents (e.g., 3-methoxyphenyl): Bulky aryl groups at position 5, such as 3-methoxyphenyl, may enhance binding to hydrophobic pockets in biological targets. These analogs are often studied for antimicrobial activity . This feature is underutilized in the provided analogs but is known to improve selectivity in kinase inhibitors .

Synthetic Routes

  • Amidation: Many analogs (e.g., ethyl esters in ) are synthesized via amidation of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid precursors, similar to methods described for pyrazolo[1,5-a]pyridine derivatives .
  • Hydrothermal Synthesis: Metal complexes of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (e.g., Mn²⁺ complexes) are synthesized under mild hydrothermal conditions, highlighting the ligand’s versatility .

Applications Antimicrobial Agents: Analogs like 5-(3-methoxyphenyl)-7-(trifluoromethyl) derivatives show inhibitory activity against fungal pathogens, comparable to commercial agents like hymexazol . Herbicides: Derivatives with trifluoromethyl groups are frequently patented for agricultural use due to their stability and potency .

Biological Activity

5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities. The synthesis typically involves cyclization reactions and subsequent modifications to introduce the azetidine and carboxylic acid functionalities.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit diverse biological activities, including:

  • Anticancer Activity : The compound has shown promise as an inhibitor of B-Raf kinase, which is crucial in the treatment of several cancers such as melanoma and colorectal cancer. This inhibition disrupts the Raf-MEK-ERK signaling pathway, leading to reduced tumor growth .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound can exhibit antimicrobial effects against resistant strains of bacteria, including Staphylococcus aureus .
  • CFTR Activation : Optimized derivatives have been reported to act as activators of the cystic fibrosis transmembrane conductance regulator (CFTR), enhancing chloride ion transport in epithelial cells .

Anticancer Activity

A study evaluated the anticancer properties of various pyrazolo[1,5-a]pyrimidine derivatives against A549 lung adenocarcinoma cells. The results indicated that the compound exhibited structure-dependent activity:

CompoundIC50 (µM)Effect on A549 Cell Viability (%)
56464
66161
8>100High viability
2130Low viability

Notably, compound 21 , which contains nitrothienyl moieties, demonstrated the highest anticancer activity with minimal cytotoxic effects on non-cancerous cells .

Antimicrobial Activity

The antimicrobial efficacy was assessed against multidrug-resistant strains. Compounds derived from this scaffold showed selective inhibition against resistant S. aureus strains, indicating potential for development into new antimicrobial agents .

Case Studies

  • B-Raf Kinase Inhibition : A study identified novel pyrazolo[1,5-a]pyrimidine derivatives that effectively inhibited B-Raf kinase. Structure-activity relationships (SAR) were established to optimize potency and selectivity against cancer cells .
  • CFTR Modulation : Research focused on optimizing a CFTR activator derived from this class showed improved solubility and bioavailability in formulations intended for ocular delivery .

Q & A

Q. What are the common synthetic routes for 5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents . For carboxamide derivatives, a two-step process is employed: (1) hydrolysis of methyl esters (e.g., methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates) to yield carboxylic acids, followed by (2) coupling with amines using activating agents like bis(pentafluorophenyl) carbonate (BPC) . Temperature and pH control during hydrolysis are critical for optimizing yields .

Q. Which analytical techniques are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to confirm regiochemistry and substituent positions . Mass Spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% required for biological assays) . Melting point analysis (e.g., ~180°C decomposition) and FT-IR for functional group identification are also standard .

Advanced Research Questions

Q. How can synthetic yields be improved for pyrazolo[1,5-a]pyrimidine-3-carboxamides?

Q. How to resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

Discrepancies in bioactivity (e.g., IC50 variability) often arise from:

  • Structural isomerism : Regiochemical differences in substituent placement (e.g., 5- vs. 7-position) significantly alter receptor binding .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (7.4 vs. 6.5) can skew results .
  • Purity thresholds : Impurities >2% (e.g., unreacted amines) may inhibit off-target enzymes .

Methodological recommendations :

  • Perform comparative studies using structurally defined analogs (e.g., 5-methyl vs. 5-chloro derivatives) .
  • Validate assays with orthogonal techniques (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. What strategies mitigate challenges in regioselective functionalization of pyrazolo[1,5-a]pyrimidine cores?

Regioselectivity is influenced by:

  • Electrophilic directing groups : A carboxylic acid at position 3 directs substitutions to the 5- and 7-positions via resonance stabilization .
  • Catalytic systems : Pd(OAc)2 with Xantphos ligands enhances C–H activation at the 7-position .
  • Microwave-assisted synthesis : Reduces reaction times (30 min vs. 12 h) and improves selectivity for 5-substituted products .

Q. How can computational modeling guide the design of pyrazolo[1,5-a]pyrimidine-based inhibitors?

Density Functional Theory (DFT) calculations predict:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for targeted modifications .
  • Docking simulations : Prioritize substituents (e.g., azetidine vs. piperidine) based on binding affinity to targets like DPP-IV .
  • Reaction pathway analysis : Quantum mechanics/molecular mechanics (QM/MM) models optimize cyclocondensation barriers .

Case study : DFT-guided substitution at position 5 with azetidine improved inhibitor selectivity for kinase targets by 50% compared to pyrrolidine analogs .

Data Analysis and Experimental Design

Q. How to analyze conflicting solubility data for pyrazolo[1,5-a]pyrimidine derivatives?

Reported solubility variations (e.g., water vs. DMSO) arise from:

  • pH-dependent ionization : The carboxylic acid group (pKa ~3.5) increases solubility in basic buffers .
  • Polymorphism : Amorphous vs. crystalline forms exhibit 10-fold differences in solubility . Method : Use dynamic light scattering (DLS) to assess aggregation and pH-solubility profiling .

Q. What experimental controls are critical in evaluating the metabolic stability of these compounds?

  • Negative controls : Incubate with CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-specific degradation .
  • Positive controls : Compare with stable analogs (e.g., 5-ethyl derivatives) to benchmark half-life improvements .
  • Matrix effects : Test in human liver microsomes (HLM) and plasma to simulate in vivo conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.